molecular formula C14H14ClNO3S B2777272 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 923868-65-9

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2777272
CAS No.: 923868-65-9
M. Wt: 311.78
InChI Key: CDJCROARWZKJBR-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-phenoxyethyl)benzenesulfonamide” is a derivative of benzenesulfonamide . It is a halogenated sulfonamide derivative . It has been studied for its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition .

Scientific Research Applications

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists, which play crucial roles in various physiological systems. These antagonists are potential candidates for treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The study identified the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists, providing a foundation for further modification to afford novel selective PR modulators (Yamada et al., 2016).

Herbicide Metabolism and Selectivity

Chlorsulfuron, a compound structurally related to the one of interest, showcases the importance of metabolic pathways in determining the selectivity of herbicides for small grains. The ability of crop plants to rapidly metabolize chlorsulfuron into inactive products underpins its selectivity, a crucial factor in agricultural chemistry (Sweetser et al., 1982).

Synthetic Applications of Metalated Sulfonamides

The synthetic potential of metalated sulfonamides, including those related to 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide, has been explored. This research highlights the use of sulfonamides as powerful Directed Metalation Groups (DMGs) in ortho metalation methodologies, enabling the synthesis of diverse heterocyclic compounds. Such applications demonstrate the compound's utility in organic synthesis and drug development (Familoni, 2002).

Antitumor Activity of Sulfonamide Derivatives

Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This indicates the potential of sulfonamide derivatives in cancer therapy, underscoring the importance of chemical modifications to enhance biological activity (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition

A series of aromatic benzenesulfonamides incorporating triazine moieties, structurally related to the compound of interest, has been reported for their inhibition of carbonic anhydrase isozymes. These compounds have therapeutic potential for managing hypoxic tumors, demonstrating the compound's relevance in medicinal chemistry (Garaj et al., 2005).

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJCROARWZKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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